4-Chloropicolinimidamide hydrochloride

Anticancer Cytotoxicity Picolinimidamide

Select 4-Chloropicolinimidamide hydrochloride (CAS 688753-58-4) as your regiospecific scaffold for structure-activity relationship (SAR) studies. Unlike the 5-chloro regioisomer or the carboxamide analog, this 4-chloro derivative retains the reactive carboximidamide group essential for direct conversion to bioactive amidrazones with demonstrated antimicrobial activity. The 4-position chlorine enables selective palladium-catalyzed cross-coupling for lead optimization. Available as hydrochloride salt, ≥95% purity, suitable for multi-step medicinal chemistry and agrochemical synthesis campaigns.

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
CAS No. 688753-58-4
Cat. No. B1603224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropicolinimidamide hydrochloride
CAS688753-58-4
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)C(=N)N.Cl
InChIInChI=1S/C6H6ClN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H
InChIKeyHESAARZNMYTITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropicolinimidamide Hydrochloride (CAS 688753-58-4): A 4-Chloro-Substituted Picolinimidamide Building Block for Heterocyclic Synthesis and Biological Screening


4-Chloropicolinimidamide hydrochloride (CAS 688753-58-4) is a heterocyclic organic compound belonging to the picolinimidamide class, characterized by a pyridine ring with a chlorine substituent at the 4-position, a carboximidamide group at the 2-position, and formulated as the hydrochloride salt (C₆H₇Cl₂N₃, MW: 192.04 g/mol) . The compound is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research , owing to its reactive carboximidamide moiety which enables derivatization into amidrazones and other nitrogen-containing heterocycles [1].

Critical Differentiation: Why 4-Chloropicolinimidamide Hydrochloride Cannot Be Replaced by Simple Picolinamide or Other Halo-Substituted Analogs


Procurement of 4-chloropicolinimidamide hydrochloride over its closest analogs is not a matter of simple interchangeability due to critical differences in functional group reactivity and regiochemistry. Substitution with the corresponding 4-chloropicolinamide (CAS 99586-65-9) results in the loss of the key carboximidamide moiety, which is essential for generating amidrazone derivatives with documented antimicrobial activity [1]. Furthermore, selection of an alternative chloro-substituted picolinimidamide, such as the 5-chloro regioisomer (CAS 1179532-98-9), alters the electronic distribution and steric environment of the pyridine ring, which can profoundly impact both the regioselectivity of subsequent metal-catalyzed cross-coupling reactions and the binding affinity to biological targets . The specific placement of the chlorine atom at the 4-position is therefore a non-negotiable structural requirement for research programs targeting structure-activity relationships (SAR) derived from this precise scaffold.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Chloropicolinimidamide Hydrochloride for Scientific Procurement


Antiproliferative Activity: Direct Comparison of 4-Chloro vs. 5-Chloro Regioisomers Against MCF-7 and A549 Cancer Cell Lines

The 5-chloro regioisomer, 5-chloropicolinimidamide, has been evaluated for antiproliferative activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, yielding IC₅₀ values of 12.5 µM and 15.0 µM, respectively . Data for the target 4-chloro isomer under identical or comparable assay conditions could not be identified from primary literature or authoritative databases. This absence of direct comparative data highlights a critical knowledge gap and underscores that the biological activity of these regioisomers is not interchangeable; researchers cannot assume the 4-chloro isomer will exhibit equivalent potency.

Anticancer Cytotoxicity Picolinimidamide

Functional Group Reactivity: Carboximidamide vs. Carboxamide in Amidrazone Synthesis for Antimicrobial Screening

4-Chloropicolinimidamide hydrochloride, bearing a carboximidamide group, serves as a direct precursor for the synthesis of 4-chloropicolinamidrazone derivatives, a class of compounds with documented antimicrobial activity [1]. In contrast, the commercially available analog 4-chloropicolinamide (CAS 99586-65-9) contains a less reactive carboxamide group [2] and cannot be directly converted to the same amidrazone library without additional synthetic steps involving conversion to the corresponding nitrile or thioamide.

Antimicrobial Amidrazone Synthetic Intermediate

Synthetic Accessibility and Purity: A Well-Characterized Hydrochloride Salt with Established Commercial Supply

4-Chloropicolinimidamide hydrochloride is commercially available from multiple reputable chemical suppliers with a standard purity specification of ≥95% . This is comparable to the typical purity offered for the structurally similar building block 4-chloropicolinamide, which is also commonly supplied at ≥98% purity (HPLC) [1]. The hydrochloride salt form of the target compound ensures good water solubility, a property that facilitates its use in aqueous reaction media and biological assays .

Synthetic Chemistry Building Block Quality Control

Limited Direct Comparative Data Availability: A Critical Caveat for Procurement Decisions

A comprehensive search of primary literature, patents, and authoritative databases reveals a notable scarcity of published, quantitative biological activity data (e.g., IC₅₀, MIC, Kd) for 4-chloropicolinimidamide hydrochloride itself. While the picolinimidamide scaffold is known for its potential as an inhibitor of NO synthase [1] and as a building block for kinase inhibitors , specific data directly comparing the target compound to its closest analogs are absent. This lack of head-to-head comparative data is a significant factor for scientific selection, as it means any claimed differentiation must be based on indirect evidence (e.g., regioisomer data, functional group utility) rather than direct assay results.

Literature Gap SAR Data Transparency

Optimal Research and Industrial Application Scenarios for 4-Chloropicolinimidamide Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of 4-Chloropicolinamidrazone Libraries for Antimicrobial SAR Studies

The primary research application for 4-chloropicolinimidamide hydrochloride is its use as a direct synthetic precursor to 4-chloropicolinamidrazone derivatives. This application is validated by the compound's reactive carboximidamide group, which enables efficient conversion to amidrazones that have been shown to possess bacteriostatic and tuberculostatic activity in microbiological screening assays [1]. Researchers seeking to explore the structure-activity relationships of this specific heterocyclic class should prioritize this compound over the corresponding carboxamide analog (4-chloropicolinamide, CAS 99586-65-9), which lacks the necessary functional group and would require additional synthetic steps [2].

Regioisomer-Specific Biological Screening Campaigns

Given the available data on the antiproliferative activity of the 5-chloro regioisomer (IC₅₀ values of 12.5 µM and 15.0 µM against MCF-7 and A549 cell lines, respectively) , a clear scenario for using 4-chloropicolinimidamide hydrochloride is in parallel biological screening to establish regioisomeric structure-activity relationships. Procurement of the 4-chloro isomer is essential to determine whether shifting the chlorine substituent from the 5- to the 4-position on the pyridine ring enhances, diminishes, or abolishes activity against a panel of cancer or microbial targets. This head-to-head evaluation is a fundamental step in lead optimization and cannot be performed with a generic picolinimidamide or the 5-chloro isomer alone.

Metal-Catalyzed Cross-Coupling Reactions Requiring a 4-Chloro Heteroaryl Halide

The compound serves as a versatile heteroaryl halide building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The chlorine atom at the 4-position of the pyridine ring is a suitable leaving group for these transformations, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. This utility is a key factor differentiating it from the non-chlorinated picolinimidamide parent compound . Its well-documented commercial availability as a hydrochloride salt with ≥95% purity makes it a practical and reliable choice for multi-step medicinal chemistry synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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